![molecular formula C19H17NS B14249618 1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene CAS No. 464894-69-7](/img/structure/B14249618.png)
1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene is a chemical compound known for its unique structure and properties It consists of a butyl group attached to a benzene ring, which is further connected to another benzene ring through an ethynyl linkage The second benzene ring has an isothiocyanate group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene typically involves a multi-step process. One common method includes the following steps:
Synthesis of 4-[(4-isothiocyanatophenyl)ethynyl]benzene: This step involves the reaction of 4-iodophenyl isothiocyanate with an appropriate alkyne under palladium-catalyzed coupling conditions.
Introduction of the Butyl Group: The butyl group can be introduced through a Friedel-Crafts alkylation reaction using butyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of protein-ligand interactions due to its isothiocyanate group, which can form covalent bonds with amino acids.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene involves its ability to form covalent bonds with nucleophilic sites on proteins or other molecules. The isothiocyanate group is highly reactive and can interact with amino acids such as cysteine, lysine, and histidine, leading to the formation of stable adducts. This reactivity makes it useful in studying protein function and in the development of targeted therapies.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-4-[(4-ethylphenyl)ethynyl]benzene: Similar structure but with an ethyl group instead of an isothiocyanate group.
1-Butyl-4-[(4-ethoxyphenyl)ethynyl]benzene: Contains an ethoxy group instead of an isothiocyanate group.
Uniqueness
1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene is unique due to the presence of the isothiocyanate group, which imparts specific reactivity and potential applications in biological systems. This distinguishes it from other similar compounds that lack this functional group.
Properties
CAS No. |
464894-69-7 |
|---|---|
Molecular Formula |
C19H17NS |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-butyl-4-[2-(4-isothiocyanatophenyl)ethynyl]benzene |
InChI |
InChI=1S/C19H17NS/c1-2-3-4-16-5-7-17(8-6-16)9-10-18-11-13-19(14-12-18)20-15-21/h5-8,11-14H,2-4H2,1H3 |
InChI Key |
YAOAPSMVHJXUNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
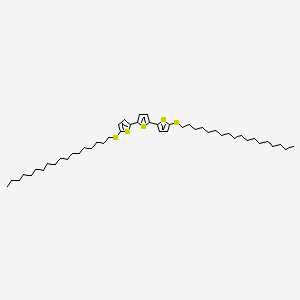
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
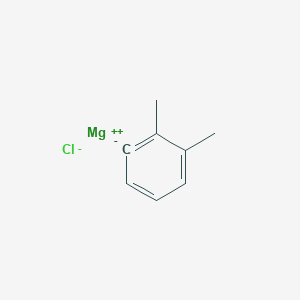
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)

![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)


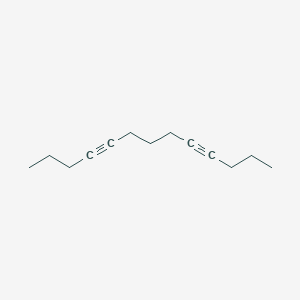
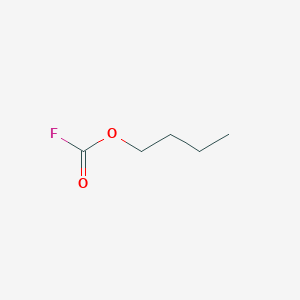
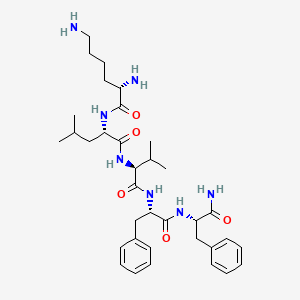
![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)
